molecular formula C12H16N2O3 B12360622 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

Cat. No.: B12360622
M. Wt: 236.27 g/mol
InChI Key: JJHSEKNXDPQZTE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide is a synthetic organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring system fused with an ethylaminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxin derivatives, while reduction could produce reduced amine derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide: Similar structure with a methyl group instead of an ethyl group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(propylamino)acetamide: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide is unique due to its specific ethylaminoacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide

InChI

InChI=1S/C12H16N2O3/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15)

InChI Key

JJHSEKNXDPQZTE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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